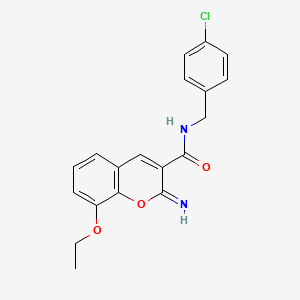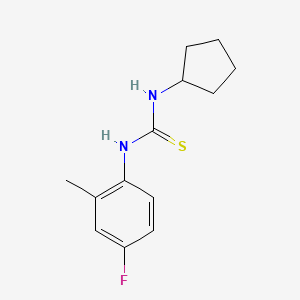
N-(4-chlorobenzyl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide
Descripción general
Descripción
N-(4-chlorobenzyl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide, also known as CEC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CEC belongs to the class of chromene derivatives, which are known for their diverse pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. N-(4-chlorobenzyl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines, and Akt, a protein kinase that promotes cell survival and proliferation. N-(4-chlorobenzyl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide has also been found to induce the expression of p53, a tumor suppressor protein that plays a key role in apoptosis.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the target cell type and experimental conditions. In cancer cells, N-(4-chlorobenzyl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurons, N-(4-chlorobenzyl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide has been shown to reduce oxidative stress and inflammation, leading to the protection of neurons from damage. In animal models of inflammation, N-(4-chlorobenzyl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide has been found to reduce the production of pro-inflammatory cytokines and alleviate the severity of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chlorobenzyl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide is its diverse pharmacological properties, which make it a potential candidate for various scientific applications. N-(4-chlorobenzyl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide is also relatively easy to synthesize and purify, making it accessible for laboratory experiments. However, one of the limitations of N-(4-chlorobenzyl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of N-(4-chlorobenzyl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide is not fully understood, which can make it challenging to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for the study of N-(4-chlorobenzyl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide. One potential direction is the development of N-(4-chlorobenzyl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide-based therapies for cancer and neurodegenerative diseases. Another direction is the investigation of the molecular targets of N-(4-chlorobenzyl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide and its mechanism of action. This could involve the use of proteomic and genomic approaches to identify the proteins and genes that are regulated by N-(4-chlorobenzyl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide. Additionally, the study of the pharmacokinetics and pharmacodynamics of N-(4-chlorobenzyl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide could provide insights into its efficacy and safety in vivo. Overall, the study of N-(4-chlorobenzyl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide has the potential to contribute to the development of new therapies for various diseases and to advance our understanding of the molecular mechanisms underlying cellular processes.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide has been studied for its potential applications in various scientific fields, including cancer research, neuroprotection, and inflammation. In cancer research, N-(4-chlorobenzyl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neuroprotection, N-(4-chlorobenzyl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide has been found to protect neurons from oxidative stress and reduce inflammation, suggesting its potential use in the treatment of neurodegenerative diseases. Inflammation is also an important target for N-(4-chlorobenzyl)-8-ethoxy-2-imino-2H-chromene-3-carboxamide, as it has been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation in animal models.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-8-ethoxy-2-iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-24-16-5-3-4-13-10-15(18(21)25-17(13)16)19(23)22-11-12-6-8-14(20)9-7-12/h3-10,21H,2,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKUBQAFXAPNSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-dimethoxy-4-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4665923.png)
![ethyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4665926.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4665938.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B4665955.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4665960.png)
![5-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4665961.png)
![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4665966.png)

![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea](/img/structure/B4665980.png)
![5-{3-chloro-4-[(3-iodobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B4665988.png)
![1-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4665995.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclopentylthiourea](/img/structure/B4665999.png)

![1-(2,4-dichlorophenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4666008.png)